Methyl 5-methylpyrimidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-methylpyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methylpyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDYPRLVFMBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700142 | |

| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-80-0 | |

| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methylpyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methylpyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug discovery. As a key constituent of nucleobases, its derivatives are integral to the structure of DNA and RNA. Beyond this fundamental biological role, substituted pyrimidines exhibit a vast spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. Methyl 5-methylpyrimidine-2-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex, biologically active molecules. Its functional groups—the ester and the methyl-substituted pyrimidine core—offer versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic pathways to this important compound, offering both theoretical understanding and practical, step-by-step protocols.

Pathway 1: Direct One-Pot Synthesis via Cyclocondensation

A highly efficient and direct route to methyl 5-methylpyrimidine-2-carboxylate is based on the work of Zhichkin and colleagues, which involves the cyclocondensation of an activated three-carbon synthon with an amidine.[1][2] This method is particularly advantageous as it constructs the pyrimidine ring and installs the desired substituents in a single synthetic operation.

Causality Behind Experimental Choices

This pathway hinges on the creation of a highly electrophilic three-carbon intermediate that can readily react with the nucleophilic nitrogen atoms of an amidine. The choice of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as the three-carbon component is strategic; the methoxy groups serve as protected carbonyl functionalities, which are unmasked during the reaction to facilitate cyclization. Acetamidine hydrochloride is selected as the N-C-N component to introduce the methyl group at the 2-position of the pyrimidine ring. The use of a salt form of the amidine ensures stability and ease of handling.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to Methyl 5-methylpyrimidine-2-carboxylate (CAS 76196-80-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-methylpyrimidine-2-carboxylate, bearing the CAS number 76196-80-0, is a heterocyclic compound of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, including several approved drugs. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this specific pyrimidine derivative, synthesized from available data to support ongoing and future research endeavors. As a Senior Application Scientist, the following sections are structured to offer not just data, but also context and actionable insights for professionals in the field.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a precise definition of its structure. Methyl 5-methylpyrimidine-2-carboxylate is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position.

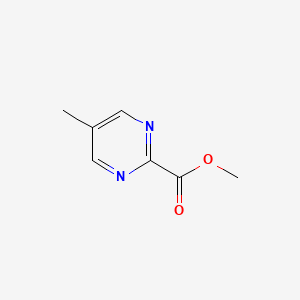

Molecular Structure Diagram:

Caption: 2D structure of Methyl 5-methylpyrimidine-2-carboxylate.

This structure is unambiguously defined by the following identifiers:

| Identifier | Value |

| CAS Number | 76196-80-0 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol [1] |

| IUPAC Name | methyl 5-methylpyrimidine-2-carboxylate[1] |

| InChI | InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3[1] |

| InChIKey | WBEDYPRLVFMBSD-UHFFFAOYSA-N[1] |

| SMILES | CC1=CN=C(N=C1)C(=O)OC[1] |

Physicochemical Properties

While experimentally determined physical properties for this specific compound are not widely published, computational models provide valuable estimates for guiding experimental design.

Table of Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | -0.3 | PubChem[1] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Interpretation for Drug Development: The computed XLogP suggests that Methyl 5-methylpyrimidine-2-carboxylate is a relatively polar molecule. The topological polar surface area (TPSA) is well within the range for good oral bioavailability according to Lipinski's rule of five. These computational indicators suggest that derivatives of this scaffold could possess favorable pharmacokinetic properties.

Synthesis and Characterization

General Synthetic Approach

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the preparation of Methyl 5-methylpyrimidine-2-carboxylate.[2] The key strategy involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Reaction Workflow Diagram:

Caption: General synthesis workflow for 2-substituted pyrimidine-5-carboxylic esters.

Conceptual Experimental Protocol:

-

Preparation of the Amidinium Salt: The appropriate amidine for introducing the 5-methyl group would be required.

-

Preparation of the Sodium Salt: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[2]

-

Condensation Reaction: The amidinium salt and the propen-1-olate salt are reacted in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature to facilitate the cyclization and formation of the pyrimidine ring.[2]

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group at the 5-position, a singlet for the methyl ester protons, and two singlets or a pair of doublets for the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The spectrum should reveal distinct signals for the methyl carbon, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing ester group.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and the characteristic aromatic C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Biological Significance and Potential Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of therapeutics, being a key component of nucleobases and numerous synthetic drugs.[4][5] Derivatives of pyrimidine exhibit a wide array of pharmacological activities, including but not limited to:

-

Anticancer Agents: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways, making them effective anticancer drugs.[4]

-

Antimicrobial Agents: The pyrimidine scaffold is found in various antibacterial and antifungal compounds.

-

Enzyme Inhibitors: Pyrimidine derivatives have been successfully designed to inhibit a variety of enzymes, such as dihydrofolate reductase (DHFR), cyclooxygenases (COX), and various kinases.[6][7]

Signaling Pathway Context Diagram (Hypothetical):

Caption: Hypothetical targeting of cellular pathways by pyrimidine derivatives.

While the specific biological activity of Methyl 5-methylpyrimidine-2-carboxylate has not been extensively reported, its structural features make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The methyl and ester functionalities provide handles for further chemical modification to explore structure-activity relationships (SAR).

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 5-methylpyrimidine-2-carboxylate is associated with the following hazards:

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[7]

Conclusion and Future Outlook

Methyl 5-methylpyrimidine-2-carboxylate is a versatile heterocyclic building block with significant potential for the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, its structural relationship to a wide range of biologically active pyrimidines underscores its importance. Future research efforts should focus on the development of a specific and scalable synthesis, full experimental characterization of its physicochemical and spectroscopic properties, and the exploration of its biological activity through systematic screening and SAR studies. This will undoubtedly unlock the full potential of this promising scaffold for the drug discovery community.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (URL not available)

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (URL not available)

- methyl 5-methylpyrimidine-2-carboxylate - LabSolutions | Lab Chemicals & Equipment. (URL not available)

-

Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem. (URL: [Link])

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL not available)

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: [Link])

- Methyl 5-methylpyrimidine-2-carboxylate (C7H8N2O2) - PubChemLite. (URL not available)

-

Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem. (URL: [Link])

- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL not available)

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF - ResearchGate. (URL: [Link])

-

CAS 76196-80-0 | Methyl 5-methylpyrimidine-2-carboxylate - Alchem.Pharmtech. (URL: [Link])

- SYNTHESIS OF PYRIMIDINE DERIV

- N-Methyl-2-pyridone-5-carboxamide 95 701-44-0 Sigma-Aldrich. (URL not available)

- How to Prepare 5-Methylpyrazine-2-carboxylic Acid? - FAQ - Guidechem. (URL not available)

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (URL: [Link])

-

MSDS of methyl 5-methylpyrimidine-2-carboxylate. (URL: [Link])

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (URL: [Link])

-

Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (URL: [Link])

-

Methylpyrazine-2-carboxylate - the NIST WebBook. (URL: [Link])

-

methyl 2-methylpyrimidine-5-carboxylate, min 97%, 10 grams - CP Lab Safety. (URL: [Link])

-

5-Ethyl-2-methylpyridine - Wikipedia. (URL: [Link])

Sources

- 1. PubChemLite - Methyl 5-methylpyrimidine-2-carboxylate (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]

- 6. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

A Researcher's Guide to Procuring High-Purity Methyl 5-methylpyrimidine-2-carboxylate for Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is paramount. The chemical scaffold of Methyl 5-methylpyrimidine-2-carboxylate (CAS No. 76196-80-0) represents a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs for a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[2] Consequently, sourcing this reagent at high purity is not merely a matter of procurement but a foundational step in ensuring the validity and success of preclinical and clinical research.

This technical guide provides an in-depth analysis of the commercial supplier landscape for high-purity Methyl 5-methylpyrimidine-2-carboxylate. It offers a framework for supplier evaluation, quality verification, and best practices for handling, designed to empower drug development professionals in their critical work.

The Supplier Landscape: Navigating a Fragmented Market

The market for specialized chemical reagents like Methyl 5-methylpyrimidine-2-carboxylate is diverse, comprising large multinational distributors, specialized synthesis labs, and regional suppliers. Understanding the nuances of this landscape is key to making an informed purchasing decision.

Key Supplier Categories:

-

Large-Scale Distributors (e.g., Sigma-Aldrich/Merck, VWR): These companies offer extensive catalogs and robust distribution networks. While they may not manufacture every compound in-house, they typically have stringent quality control processes for their suppliers. They are often a reliable source for initial research quantities.

-

Specialized Chemical Manufacturers (e.g., Alchem Pharmtech, BLD Pharmatech): These suppliers often focus on the synthesis of specific classes of compounds, such as heterocyclic building blocks. They may offer higher purity grades and bulk quantities, with more detailed technical support available directly from the chemists involved in the synthesis.

-

Biotechnology and Life Science Suppliers (e.g., MedChemExpress, Amerigo Scientific): These vendors cater specifically to the life sciences and drug discovery sectors.[1][3] Their products are often characterized for specific biological applications, though it's crucial to verify if they are the primary manufacturer or a reseller.

-

Chemical Marketplaces (e.g., ChemicalBook, PubChem): These platforms aggregate listings from numerous suppliers, providing a broad overview of availability and pricing.[4][5] While useful for initial sourcing, researchers must perform due diligence on the individual vendors listed.

Qualifying a Supplier: A Workflow for Ensuring Quality

Selecting a supplier should be a systematic process that prioritizes quality, consistency, and transparency. The following workflow provides a structured approach to qualifying a potential vendor.

Caption: A systematic workflow for selecting and qualifying a commercial supplier.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for verifying the quality of a chemical reagent. It is a self-validating system that, when properly interpreted, provides a clear picture of the material's identity and purity.

Key Sections of a CoA to Scrutinize:

-

Identifier Information:

-

Physical Properties:

-

Appearance: Typically a solid.[8]

-

Solubility: Information on solubility in common organic solvents (e.g., DMSO, DCM, Methanol) is critical for experimental design.

-

-

Analytical Data (The Core of the CoA):

-

Purity by HPLC/GC: This is the most common method for determining purity. Look for a value of ≥97%, with higher purity (≥99%) preferred for sensitive applications. The chromatogram, if provided, should show a single major peak.

-

Identity by ¹H NMR (Proton Nuclear Magnetic Resonance): The NMR spectrum should be consistent with the structure of Methyl 5-methylpyrimidine-2-carboxylate. The shifts, splitting patterns, and integration values should match theoretical predictions.

-

Identity by Mass Spectrometry (MS): The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound.

-

Caption: Key components of a Certificate of Analysis for quality verification.

Supplier Comparison and Data Presentation

For research purposes, a minimum purity of 97% is often acceptable, though for cGMP (current Good Manufacturing Practice) applications, much higher purity is required.[6] Storage conditions are also a key consideration; this compound is typically stored at room temperature or refrigerated (2-8°C) and sealed in a dry environment.[6][8]

| Supplier Category | Typical Purity | Scale | Key Advantage | Considerations |

| Major Distributors | 95-98%[3][8] | Grams to Kilograms | Fast delivery, easy ordering | May not be the primary manufacturer |

| Specialized Mfrs. | ≥98% | Grams to Metric Tons | High purity, direct technical support | Longer lead times may apply |

| Bio-Tech Suppliers | ≥97% | Milligrams to Grams | Application-specific data may be available | Often geared towards smaller research scales |

Experimental Protocol: Verifying Purity In-House via ¹H NMR

It is best practice to perform in-house quality control on a new batch of starting material, especially before its use in a critical synthesis step. Proton NMR is a powerful and accessible method for confirming the identity and approximate purity of Methyl 5-methylpyrimidine-2-carboxylate.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Methyl 5-methylpyrimidine-2-carboxylate sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (300 MHz or higher is sufficient).

-

Shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using standard parameters for a ¹H experiment.

-

-

Data Analysis and Interpretation:

-

Expected Chemical Shifts (approximate):

-

~9.1 ppm (singlet, 1H, pyrimidine proton)

-

~8.9 ppm (singlet, 1H, pyrimidine proton)

-

~4.0 ppm (singlet, 3H, ester methyl group)

-

~2.6 ppm (singlet, 3H, pyrimidine methyl group)

-

-

Integration: The relative areas of the peaks should correspond to the number of protons (1:1:3:3).

-

Impurity Check: Look for unexpected peaks in the spectrum. The presence of significant unassigned peaks may indicate impurities from the synthesis or degradation.

-

Conclusion

The procurement of high-purity Methyl 5-methylpyrimidine-2-carboxylate is a foundational requirement for advancing drug discovery programs that rely on this versatile building block. By adopting a structured approach to supplier qualification, rigorously interpreting analytical documents like the CoA, and performing independent quality verification, researchers can mitigate risks associated with reagent quality. This diligence ensures the integrity of experimental data and ultimately contributes to the successful development of next-generation therapeutics.

References

-

CP Lab Safety. methyl 5-methylpyrimidine-2-carboxylate, min 97%, 1 gram. Available from: [Link]

-

Amerigo Scientific. Methyl 5-Methylpyridine-2-carboxylate. Available from: [Link]

-

Alchem Pharmtech. CAS 76196-80-0 | Methyl 5-methylpyrimidine-2-carboxylate. Available from: [Link]

-

PubChem. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432. Available from: [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 5-Methylpyridine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 4. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Methyl 2-methylpyrimidine-5-carboxylate | 5571-03-9 [sigmaaldrich.com]

Introduction: The Significance of Methyl 5-methylpyrimidine-2-carboxylate in Research and Development

An In-depth Technical Guide to the Stability and Storage of Methyl 5-methylpyrimidine-2-carboxylate

Methyl 5-methylpyrimidine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a wide array of biologically active molecules. As an intermediate, the purity and stability of this compound are paramount to ensure the reproducibility of synthetic protocols and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of Methyl 5-methylpyrimidine-2-carboxylate, offering field-proven insights into its optimal storage and handling for researchers, scientists, and drug development professionals.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 5-methylpyrimidine-2-carboxylate is essential for comprehending its stability.

| Property | Value | Source |

| CAS Number | 76196-80-0 | [1][2][3] |

| Molecular Formula | C7H8N2O2 | [1][2][4] |

| Molecular Weight | 152.15 g/mol | [2][4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [1] |

II. Chemical Stability and Potential Degradation Pathways

The chemical stability of a compound is its ability to resist chemical change or decomposition. For Methyl 5-methylpyrimidine-2-carboxylate, the primary points of vulnerability are the ester functional group and the pyrimidine ring.

Core Principle: The molecule is generally stable under recommended storage conditions[4]. However, deviations from these conditions can initiate degradation.

A. Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions. This is a critical consideration as even atmospheric moisture can be sufficient to initiate this process over extended periods.

-

Mechanism: The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-methylpyrimidine-2-carboxylic acid) and methanol. This reaction is accelerated by the presence of acids or bases.

B. Incompatibilities: To ensure the integrity of the compound, it is crucial to avoid contact with incompatible materials.

-

Acids, Acid Chlorides, and Acid Anhydrides: These can catalyze the hydrolysis of the ester group[4].

-

Oxidizing Agents: The pyrimidine ring, while aromatic, can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides[4].

-

Bases: Strong bases can promote hydrolysis of the ester.

Visualizing Degradation

The following diagram illustrates the primary hydrolytic degradation pathway.

Caption: Hydrolytic degradation of Methyl 5-methylpyrimidine-2-carboxylate.

III. Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of Methyl 5-methylpyrimidine-2-carboxylate.

A. Long-Term Storage

For long-term storage, the primary objectives are to minimize exposure to moisture, heat, and light.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. While some suppliers suggest room temperature for short-term storage, refrigerated conditions are optimal for long-term stability[1]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolytic and oxidative degradation. |

| Light | Store in a light-resistant container. | Protects against potential photolytic degradation. |

For solutions of the compound, storage at -20°C or -80°C is recommended to prolong stability, with -80°C being the preferred option for extended periods[5].

B. Handling Procedures

Proper handling in a laboratory setting is crucial to prevent contamination and degradation.

-

Work Environment: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation[6][7].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat[4].

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques to handle the solid material[4].

-

Moisture Prevention: Use dry glassware and solvents when working with the compound. Minimize the time the container is open to the atmosphere.

IV. Stability Testing: A Self-Validating System

Stability testing is essential for determining the shelf-life and retest period of a chemical substance[8][9][10]. For a compound like Methyl 5-methylpyrimidine-2-carboxylate, a well-designed stability study provides empirical data to validate the recommended storage conditions.

A. Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of Methyl 5-methylpyrimidine-2-carboxylate.

1. Sample Preparation and Initial Analysis:

- Procure a high-purity sample of Methyl 5-methylpyrimidine-2-carboxylate.

- Perform initial analysis (Time = 0) to determine the initial purity and identify any existing impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for this purpose.

2. Storage under Controlled Conditions:

- Aliquot the sample into several vials and store them under different conditions as outlined in the ICH guidelines for stability testing[11].

- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Time-Point Analysis:

- At specified time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated), retrieve a sample from each storage condition.

- Analyze the samples using the same HPLC method as in the initial analysis.

- Compare the purity of the stored samples to the initial sample. Quantify any new impurity peaks that appear.

4. Data Evaluation:

- A significant change is typically defined as a failure to meet the established specification for purity or a significant increase in degradation products.

- The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions.

B. Workflow for Stability Testing

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. capotchem.cn [capotchem.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. gmpsop.com [gmpsop.com]

- 10. japsonline.com [japsonline.com]

- 11. ICH Official web site : ICH [ich.org]

The Strategic Utility of Methyl 5-methylpyrimidine-2-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 5-methylpyrimidine-2-carboxylate has emerged as a pivotal heterocyclic building block in the landscape of contemporary organic synthesis. Its unique electronic properties and strategically positioned functional groups make it an invaluable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and broad-ranging applications of Methyl 5-methylpyrimidine-2-carboxylate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Ascendancy of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a plethora of approved pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Methyl 5-methylpyrimidine-2-carboxylate (Figure 1) is a prime example of a highly versatile pyrimidine-based building block.[2] The ester moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, which are prevalent in drug molecules. The methyl group at the 5-position can influence the molecule's solubility and metabolic stability, and provides a point of differentiation from other pyrimidine building blocks.

Figure 1: Chemical Structure of Methyl 5-methylpyrimidine-2-carboxylate

Caption: Structure of Methyl 5-methylpyrimidine-2-carboxylate.

Synthesis of Methyl 5-methylpyrimidine-2-carboxylate: A Practical Approach

A robust and scalable synthesis of Methyl 5-methylpyrimidine-2-carboxylate is crucial for its widespread application. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the specific synthesis of the title compound.[3] This approach involves the condensation of an amidinium salt with a stable sodium salt of an enolate.

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a three-carbon synthon. The amidinium salt provides the N-C-N fragment. The reaction is driven by the formation of the stable aromatic pyrimidine ring. The use of the pre-formed and stable sodium salt of the enolate ensures high yields and avoids self-condensation side products.[3]

Detailed Experimental Protocol

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting white precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield the stable sodium salt.

Step 2: Synthesis of Methyl 5-methylpyrimidine-2-carboxylate

-

To a solution of the sodium salt from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add acetamidine hydrochloride (1.1 eq).

-

Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl 5-methylpyrimidine-2-carboxylate.

Key Chemical Transformations and Applications

The utility of Methyl 5-methylpyrimidine-2-carboxylate as a building block stems from the reactivity of its ester functional group and the pyrimidine ring itself.

Hydrolysis to 5-methylpyrimidine-2-carboxylic acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide range of amides via standard amide coupling protocols.[4][5]

Table 1: Representative Hydrolysis Conditions

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| LiOH | Water | 25 | 2 | >90 | [5] |

| NaOH | Methanol/Water | 60 | 1 | >95 | [4] |

| KOH | Ethanol | 25 | 0.5 | >90 | [4] |

Amide Bond Formation: A Gateway to Bioactive Molecules

The resulting 5-methylpyrimidine-2-carboxylic acid is a versatile precursor for the synthesis of a diverse array of amides. Standard coupling reagents can be employed to facilitate this transformation.[6][7]

Caption: Generalized workflow for amide bond formation.

Detailed Experimental Protocol: Synthesis of a Generic 5-methylpyrimidine-2-carboxamide

-

Dissolve 5-methylpyrimidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

-

Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

A significant application of Methyl 5-methylpyrimidine-2-carboxylate is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[8][9][10][11][12] The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding site of the kinase.

Case Study: Synthesis of a JAK1 Inhibitor Precursor

In the development of selective Janus kinase 1 (JAK1) inhibitors, a 5-methylpyrimidine moiety was found to be crucial for potency.[8] The synthesis of these inhibitors often involves the coupling of a complex amine with a functionalized pyrimidine. While the direct use of Methyl 5-methylpyrimidine-2-carboxylate is not explicitly detailed in this specific literature, the synthesis of the core pyrimidine structure highlights the importance of this substitution pattern. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine, followed by a second SNAr or a palladium-catalyzed coupling reaction. The methyl group at the 5-position is introduced via the choice of the appropriate starting pyrimidine synthon.

Caption: General synthetic route to pyrimidine-based kinase inhibitors.

Table 2: Examples of Kinase Inhibitors with a Pyrimidine Core

| Kinase Target | Compound Class | Key Synthetic Step | Reference |

| JAK1 | 2,4-diaminopyrimidines | SNAr and Pd-catalyzed coupling | [8] |

| CDK2 | 2-anilino-4-(thiazol-5-yl)pyrimidines | Virtual screening and SAR | [12] |

| CDK7 | 2,4-diaminopyrimidine derivatives | Structure-based design | [10] |

| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | SAR studies | [11] |

Conclusion and Future Outlook

Methyl 5-methylpyrimidine-2-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a reliable platform for the construction of a wide range of complex molecules. The demonstrated importance of the 5-methylpyrimidine scaffold in the development of potent and selective kinase inhibitors underscores the continued relevance of this building block in drug discovery. Future applications are likely to expand into other areas of medicinal chemistry, as well as into the fields of agrochemicals and materials science, where the unique properties of the pyrimidine ring can be further exploited. The methodologies and applications presented in this guide offer a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

References

- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 2022.

- Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 2001.

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem, 2025.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, (5), 720-722.

- Methyl 5-methylpyrimidine-2-carboxyl

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 2016, 21(9), 1184.

- Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2008, 6(12), 2043-2058.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2009, 50(44), 6063-6067.

- CAS 76196-80-0 | Methyl 5-methylpyrimidine-2-carboxyl

- Process for the preparation of 5-pyrimidinecarboxamides derivatives.

- Pyrimidine compounds as JAK inhibitors and PHD inhibitors.

- Methyl pyrimidine-2-carboxyl

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 2024, 25(11), 5946.

- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 2024.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1172-1178.

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 2024, 71, 1-9.

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1).

- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 2004, 47(7), 1739-1751.

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 2023, 14(28), 7575-7582.

- Methyl pyrimidine-5-carboxyl

- 2-Methylpyrimidine-5-carboxylic acid. BLD Pharm.

- methyl 2-methylpyrimidine-5-carboxyl

- A pyrimidine benzo five-membered ring CDK inhibitor and its preparation method and application.

- Antineoplastic agents. 445. Synthesis and evaluation of structural modifications of (Z)- and (E)-combretastatin A-4. Journal of Medicinal Chemistry, 2005, 48(12), 4087-4099.

Sources

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Methyl 5-methylpyrimidine-2-carboxylate

This document serves as an essential technical guide for researchers, scientists, and drug development professionals working with Methyl 5-methylpyrimidine-2-carboxylate (CAS No: 76196-80-0). As a key building block in medicinal chemistry and materials science, understanding its chemical personality—not just its reactivity but also its potential hazards—is paramount. This guide moves beyond rote safety checklists to provide a framework of causal logic, ensuring that every procedural step is understood in the context of the molecule's specific properties and the potential risks it poses. Adherence to these protocols is fundamental to ensuring laboratory safety and experimental integrity.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. The toxicological properties of Methyl 5-methylpyrimidine-2-carboxylate have not been exhaustively investigated[1]. This data gap necessitates a cautious approach, treating the compound with respect and adhering to the highest safety standards based on its known classifications.

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

GHS Hazard Classification Summary

The following table outlines the formal hazard classifications for Methyl 5-methylpyrimidine-2-carboxylate, which dictates the necessary handling precautions.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

Toxicological Profile: An Expert's Perspective

The H302 classification ("Harmful if swallowed") indicates a significant risk of acute toxicity through ingestion. While the exact LD50 may not be established, this classification warrants stringent measures to prevent any possibility of oral intake, including a strict prohibition on eating, drinking, or smoking in laboratory areas.[3][4]

The H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") statements are common for functionalized aromatic compounds. The pyrimidine ring system and the ester functional group can interact with biological macromolecules in the skin and eyes, leading to irritation. This necessitates the use of robust personal protective equipment (PPE) to create an impermeable barrier.

The H335 classification ("May cause respiratory irritation") is particularly relevant as the compound is a solid that can form dust.[1] Inhalation of fine particulates can lead to irritation of the nasal passages, throat, and lungs. Therefore, all manipulations that could generate dust must be performed within controlled, ventilated environments.

Section 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential for mitigating the risks identified above.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For Methyl 5-methylpyrimidine-2-carboxylate, the following are mandatory:

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted in a properly functioning chemical fume hood.[5] This is the most critical control for preventing respiratory exposure to dust or potential vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6][7]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of accidental exposure.[5][8]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.

| Body Part | Required PPE | Rationale and Specifications | Source |

| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Goggles provide essential protection against splashes and airborne dust particles reaching the eyes.[6] | |

| Hands | Chemical-Resistant Gloves (Nitrile) | Gloves must be inspected for integrity before each use. Nitrile provides a suitable barrier for incidental contact. For prolonged handling, consider thicker gloves or double-gloving. Always wash hands after removing gloves.[6] | |

| Body | Laboratory Coat / Impervious Clothing | A flame-resistant lab coat protects against skin contact from spills. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant aprons or suits.[6] | |

| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | A respirator (e.g., N95 for dusts) should be used if work cannot be conducted in a fume hood or if dust generation is unavoidable.[1][8] This is a secondary measure to engineering controls. |

Section 3: Experimental Workflow and Safe Handling Protocols

The following diagram and protocols outline a validated, step-by-step methodology for safely handling Methyl 5-methylpyrimidine-2-carboxylate, from initial risk assessment to final container storage.

Caption: A generalized workflow for the safe handling of Methyl 5-methylpyrimidine-2-carboxylate.

Protocol 1: Weighing and Transferring the Solid Compound

-

Preparation: Confirm the fume hood sash is at the appropriate height and airflow is optimal. Lay down absorbent, disposable bench paper in the work area.

-

Tare Vessel: Place an appropriate receiving vessel (e.g., round-bottom flask) on a tared balance inside the fume hood.

-

Aliquot Compound: Carefully scoop the desired amount of Methyl 5-methylpyrimidine-2-carboxylate from its stock container onto anti-static weigh paper or directly into a weigh boat. Avoid any actions that could create airborne dust.

-

Transfer: Gently transfer the weighed solid into the receiving vessel. Use a funnel if necessary to prevent spillage.

-

Seal: Promptly and securely close the primary stock container.

-

Initial Cleanup: Dispose of the used weigh paper/boat into a designated solid chemical waste container within the fume hood.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental compliance.

Storage Conditions

-

Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[6]

-

Location: Store in a cool, dry, and well-ventilated area.[6] The storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal

-

Segregation: All waste contaminated with Methyl 5-methylpyrimidine-2-carboxylate, including disposable labware, gloves, and absorbent paper, must be segregated into a clearly labeled hazardous waste container.

-

Disposal Route: Do not dispose of this chemical down the drain.[1] All surplus and non-recyclable solutions should be offered to a licensed professional waste disposal service.[1] The disposal method may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Section 5: Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][8]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1][8]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE, prevent further spread of the spill. For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Conclusion

Methyl 5-methylpyrimidine-2-carboxylate is a valuable reagent whose safe use is contingent upon a comprehensive understanding of its potential hazards and the implementation of rigorous, well-understood safety protocols. By integrating the principles of GHS classification, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can confidently and safely leverage the utility of this compound in their scientific endeavors. This guide provides the technical foundation for that safe practice, emphasizing that true laboratory expertise is an inseparable blend of scientific acumen and an unwavering commitment to safety.

References

- MSDS of methyl 5-methylpyrimidine-2-carboxylate. Capot Chemical Co.,Ltd. [URL: https://www.capotchem.com/msds/76196-80-0.pdf]

- Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53429432]

- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductGHSDetail_CB6224079_EN.htm]

- Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. BenchChem. [URL: https://www.benchchem.com/product/b1427012#safety-and]

- SAFETY DATA SHEET - 2-Methylpyrimidine-5-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/97894]

- SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/754315]

- Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem. [URL: https://www.benchchem.com/safeguarding-your-research-a-comprehensive-guide-to-handling-2-chloromethylpyrimidine-hydrochloride]

- Methyl pyrimidine-2-carboxylate-SDS. MedChemExpress. [URL: https://www.medchemexpress.

- Safety Data Sheet - Methyl 2-methylpyrimidine-4-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F216994.pdf]

- SAFETY DATA SHEET - Pyrimidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]

- Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/253902]

- SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC433580050]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Pyrimidine-5-Carboxylic Esters: An Application and Protocol Guide for Medicinal Chemists

Introduction: The Central Role of Pyrimidine-5-Carboxylic Esters in Drug Discovery

Pyrimidine-5-carboxylic esters represent a class of heterocyclic compounds of paramount importance in the field of medicinal chemistry and drug development. This scaffold is a key structural motif in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including, but not limited to, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The ester functionality at the 5-position, coupled with the potential for diverse substitutions at other positions of the pyrimidine ring, provides a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The development of robust, efficient, and scalable synthetic routes to access these valuable compounds is a continuous pursuit in synthetic organic chemistry. This guide provides detailed, field-proven protocols for the synthesis of pyrimidine-5-carboxylic esters, designed for researchers, scientists, and professionals in drug development. We will delve into two highly effective and complementary methodologies: a direct synthesis via the condensation of an activated propen-1-olate salt with amidinium salts, and the renowned Biginelli reaction, including a modern microwave-assisted variation.

Beyond a mere recitation of steps, this document aims to provide a deeper understanding of the underlying chemical principles, offering insights into the causality behind experimental choices, and providing a framework for troubleshooting and optimization.

Protocol 1: Direct Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salt Condensation

This protocol offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that can be challenging to synthesize without substitution at the 4-position using other methods.[4] The key to this approach is the preparation of a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which serves as a versatile three-carbon building block.[4]

Causality Behind Experimental Choices:

-

Sodium Hydride as the Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the deprotonation of the α-carbon of methyl 3,3-dimethoxypropionate in the initial condensation step. Its insolubility in diethyl ether facilitates the isolation of the resulting sodium salt.

-

Anhydrous Conditions: The use of anhydrous solvents (diethyl ether and DMF) and a nitrogen atmosphere is critical to prevent the quenching of the strongly basic sodium hydride and the reactive sodium salt intermediate by moisture.

-

N,N-Dimethylformamide (DMF) as the Solvent: DMF is a polar aprotic solvent that is well-suited for this reaction. It effectively dissolves the sodium salt and the amidinium salts, facilitating their reaction. Furthermore, DMF's high boiling point allows the reaction to be conducted at elevated temperatures, driving the reaction to completion.[5][6]

Experimental Workflow:

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Step-by-Step Protocol:

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[7]

-

Stir the reaction mixture at room temperature for 12-16 hours.[7]

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with diethyl ether and dry it under a vacuum to yield the stable sodium salt.[7]

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

Dissolve the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add the desired amidinium salt (1.1 equivalents) to the solution.[7]

-

Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Concentrate the solution under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[7]

Expected Yields:

The yields for this reaction are generally moderate to excellent, depending on the specific amidinium salt used.

| R-group on Amidinium Salt | Representative Yield |

| Methyl | 75-85% |

| Phenyl | 70-80% |

| 4-Chlorophenyl | 65-75% |

| 2-Thienyl | 60-70% |

Note: These yields are representative and may vary based on the specific reaction conditions and scale.[4]

Protocol 2: The Biginelli Reaction for Dihydropyrimidine-5-Carboxylic Esters

The Biginelli reaction, first reported in 1893, is a classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[8] These compounds are structurally related to pyrimidine-5-carboxylic esters and can be valuable intermediates. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[8]

Reaction Mechanism:

The exact mechanism of the Biginelli reaction has been a subject of debate, but the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.

Caption: Accepted mechanism of the Biginelli reaction.

Step-by-Step Protocol (Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and urea or thiourea (1.5 equivalents).

-

Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Microwave-Assisted Biginelli Reaction: An Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[9][10]

Step-by-Step Protocol (Microwave Irradiation):

-

In a microwave-safe vial, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and urea or thiourea (1.5 equivalents).

-

Add a catalytic amount of a suitable catalyst (e.g., sulfamic acid, CuPy₂Cl₂).[9][11]

-

For solvent-free conditions, mix the reagents thoroughly. Alternatively, a minimal amount of a high-boiling solvent like ethanol or DMF can be used.[12]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (typically 5-20 minutes).[12][13]

-

After the reaction, cool the vial to room temperature.

-

Add water to the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with water and a small amount of cold ethanol, then dry to obtain the pure dihydropyrimidinone.

Troubleshooting Common Issues in Pyrimidine Synthesis

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst, suboptimal temperature, impure reagents. | Check catalyst activity, screen different catalysts, optimize reaction temperature and time, ensure high purity of starting materials.[3][14] |

| Formation of Byproducts | Competing side reactions (e.g., Hantzsch dihydropyridine synthesis in Biginelli reaction). | Adjust reaction temperature (lower temperatures often favor the Biginelli pathway), consider a different catalyst, alter the order of reagent addition.[3] |

| Difficult Purification | Presence of closely related impurities or unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion, explore different solvent systems for chromatography or recrystallization. |

| Incomplete Cyclization | Insufficient activation of carbonyl groups, steric hindrance. | Add a catalytic amount of a Brønsted or Lewis acid, extend the reaction time, or consider using a more reactive dicarbonyl compound.[3] |

Conclusion

The synthetic protocols detailed in this guide provide reliable and versatile methods for accessing pyrimidine-5-carboxylic esters and their dihydropyrimidine precursors. The direct synthesis from an activated propen-1-olate offers a unique advantage in preparing 2-substituted pyrimidines lacking a substituent at the 4-position. The Biginelli reaction, a cornerstone of heterocyclic chemistry, remains a highly effective method for generating dihydropyrimidinones, with modern adaptations such as microwave-assisted synthesis offering significant improvements in efficiency and sustainability.

By understanding the mechanistic underpinnings and the rationale behind the experimental conditions, researchers can effectively apply and adapt these protocols to synthesize a diverse library of pyrimidine derivatives for drug discovery and development. The provided troubleshooting guide serves as a practical resource to overcome common synthetic challenges, ultimately accelerating the path to novel therapeutic agents.

References

- BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.

- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.

- ResearchGate. (n.d.). DMF as a dual synthon in synthesis of pyrimidine carboxamide.

- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

- Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2000). Microwave-Assisted Efficient synthesis of Dihydro Pyrimidines: Improved High Yielding Protocol for the Biginelli Reaction.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. DOI: 10.1055/s-0036-1591900.

- Prajapati, D., & Gohain, M. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219.

- ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Van der Eycken, E., & Kappe, C. O. (Eds.). (2006). Microwave-Assisted Synthesis of Heterocycles. Springer.

- Bolikolla, H. B., & Merugu, S. K. (2019).

- Gein, V. L., Zamorina, S. A., & Voronina, E. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- ResearchGate. (n.d.). DMF as a methine source in pyridine ring formation via cyclization of 4-(phenylamino)-2H-chromen-2-ones.

- ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Popa, M., & Vasilache, V. (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 25(11), 2653.

- Ulbricht, T. L. V., Okuda, T., & Price, C. C. (1959). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses, 39, 56.

- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.

- Al-Obaidi, A., & Al-Issa, S. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4983.

- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.

- Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(13), 1857-1860.

- de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Nasseri, M. A., & Saeidian, H. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(52), 29636-29657.

- University of Oxford. (n.d.). Pyrimidines.

- ResearchGate. (n.d.). Solid Phase Synthesis of Purines from Pyrimidines.

- ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 2-(3,4-Dimethoxyphenyl)propan-2-amine.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Efficient synthesis of Dihydro Pyrimidines: Improved High Yielding Protocol for the Biginelli Reaction | Semantic Scholar [semanticscholar.org]

- 12. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 13. biomedres.us [biomedres.us]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: The Strategic Use of Methyl 5-methylpyrimidine-2-carboxylate in Modern Medicinal Chemistry

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to mimic the hydrogen bonding patterns of nucleobases.[1][2][3] Methyl 5-methylpyrimidine-2-carboxylate has emerged as a particularly valuable and versatile building block in drug discovery. Its strategic placement of a methyl group and a reactive ester handle allows for rapid and efficient diversification, making it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, with detailed protocols for its derivatization into novel chemical entities for screening in oncology, virology, and immunology.

Compound Profile and Physicochemical Properties

Methyl 5-methylpyrimidine-2-carboxylate is a stable, solid organic compound that serves as a key intermediate in multi-step syntheses.[4] Its structure features a pyrimidine core, which is bioisosteric with the purine base adenine, allowing derivatives to act as competitive inhibitors in the ATP-binding pockets of enzymes, particularly kinases.[1][5]

| Property | Value | Reference |

| IUPAC Name | methyl 5-methylpyrimidine-2-carboxylate | [6] |

| CAS Number | 76196-80-0 | [6][7] |

| Molecular Formula | C₇H₈N₂O₂ | [6][8] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | Solid | |

| SMILES | CC1=CN=C(N=C1)C(=O)OC | [6] |

Safety and Handling

As a chemical intermediate, proper handling is essential. According to its GHS classification, Methyl 5-methylpyrimidine-2-carboxylate presents the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Standard laboratory precautions should be taken: use in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, lab coat, and gloves.

Synthesis of the Core Scaffold